molecular formula C14H16N4O3 B2661452 (5-Methylisoxazol-4-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034499-39-1

(5-Methylisoxazol-4-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone

Cat. No. B2661452
CAS RN: 2034499-39-1
M. Wt: 288.307
InChI Key: BKZPQJKBXNILIU-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . It is also known as SD-0006 .


Molecular Structure Analysis

The molecular formula of this compound is C14H16N4O3. It contains a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . The structure also includes a pyrimidin-4-yloxy group and a piperidin-1-yl group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 288.307. Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Pharmacokinetic Studies and Drug Development

Research on similar compounds, such as dipeptidyl peptidase IV inhibitors, provides insights into their metabolism, excretion, and pharmacokinetics. For example, a study on a closely related compound, PF-00734200, detailed its absorption, major metabolic pathways, and elimination in rats, dogs, and humans, highlighting the importance of understanding these aspects for drug development (Sharma et al., 2012).

Anticancer and Antimicrobial Activities

Novel derivatives with structural similarities have been evaluated for their potential as antimicrobial and anticancer agents. For instance, novel pyrazole derivatives showed significant activity against various cancer cell lines, suggesting the potential of related compounds in cancer therapy (Hafez et al., 2016).

Structural Analysis and Molecular Docking

The structural analysis and molecular docking studies of similar compounds, such as (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, provide insights into their antiproliferative activities and interactions with biological targets. This research can guide the design of new therapeutic agents with improved efficacy and specificity (Prasad et al., 2018).

Development of Solution Formulations

Studies on poorly water-soluble compounds, like (R)-7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(4-fluorophenyl)pyrrolidin-1-yl)methanone (Compound A), focus on developing suitable solution formulations to increase in vivo exposure, demonstrating the critical role of formulation science in the successful development of new drugs (Burton et al., 2012).

Future Directions

The compound is currently classified as an investigational drug , suggesting that it is being studied for potential therapeutic applications. The future directions of research could include further investigation into its biological activity, potential therapeutic uses, and safety profile.

properties

IUPAC Name

(5-methyl-1,2-oxazol-4-yl)-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-10-12(7-17-21-10)14(19)18-6-2-3-11(8-18)20-13-4-5-15-9-16-13/h4-5,7,9,11H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZPQJKBXNILIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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